1H-Indole-1,2-dicarboxylic acid, 5-(bromomethyl)-, 1-(1,1-dimethylethyl) 2-ethyl ester
CAS No.: 1233086-45-7
Cat. No.: VC13823777
Molecular Formula: C17H20BrNO4
Molecular Weight: 382.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1233086-45-7 |
|---|---|
| Molecular Formula | C17H20BrNO4 |
| Molecular Weight | 382.2 g/mol |
| IUPAC Name | 1-O-tert-butyl 2-O-ethyl 5-(bromomethyl)indole-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C17H20BrNO4/c1-5-22-15(20)14-9-12-8-11(10-18)6-7-13(12)19(14)16(21)23-17(2,3)4/h6-9H,5,10H2,1-4H3 |
| Standard InChI Key | NIGWCDZLIPKLMO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CBr |
| Canonical SMILES | CCOC(=O)C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CBr |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₇H₂₀BrNO₄ and a molar mass of 382.25 g/mol. Its structure combines an indole core with dual ester functionalities (tert-butyl and ethyl groups) and a bromomethyl substituent (Figure 1). The tert-butyl group enhances steric protection of the carboxylate moiety, while the bromomethyl group provides a reactive site for further functionalization.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₀BrNO₄ |
| Molecular Weight | 382.25 g/mol |
| CAS Number | 1233086-45-7 |
| Melting Point | Not reported |
| Boiling Point | Not reported |
Structural Analogs and Derivatives
Structurally related compounds include tert-butyl 5-(bromomethyl)-1H-indole-1-carboxylate (CAS No. 127956-25-6), which lacks the ethyl ester group but shares the bromomethyl-indole backbone . Substitution patterns significantly influence reactivity; for example, replacing bromomethyl with methyl (CAS No. 1233086-44-6) reduces electrophilic character, limiting nucleophilic substitution potential .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step protocol:
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Esterification: 1H-Indole-1,2-dicarboxylic acid undergoes sequential esterification with tert-butyl and ethyl alcohols under acidic catalysis to yield the diester intermediate.
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Bromomethylation: Introduction of the bromomethyl group at position 5 is achieved via radical bromination using N-bromosuccinimide (NBS) and a light initiator.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Esterification | H₂SO₄, tert-butanol/ethanol | 65–75 |
| Bromomethylation | NBS, AIBN, CCl₄, 60°C | 50–60 |
Purification and Characterization
Purification via column chromatography (silica gel, hexane/ethyl acetate) yields >95% purity. Structural confirmation relies on ¹H/¹³C NMR and HRMS. The bromomethyl group produces distinct NMR signals at δ 4.3–4.5 ppm (CH₂Br), while ester carbonyls appear near δ 165–170 ppm .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) to form C–N or C–S bonds. This reactivity is exploited to conjugate the indole core to pharmacophores in drug discovery . For example, reaction with piperazine generates intermediates for HIV-1 fusion inhibitors .
Ester Hydrolysis
Under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the tert-butyl and ethyl esters hydrolyze to dicarboxylic acids. The tert-butyl ester hydrolyzes faster due to steric strain, enabling selective deprotection.
Equation 1: Acidic Hydrolysis
Cross-Coupling Reactions
Applications in Pharmaceutical Research
HIV-1 Fusion Inhibition
Structure-activity relationship (SAR) studies highlight this compound’s role in synthesizing bisindole derivatives that inhibit HIV-1 gp41-mediated fusion . Analog 6j (EC₅₀ = 0.2 μM) derived from bromomethyl-indole intermediates shows potency against T20-resistant strains .
Table 3: Antiviral Activity of Selected Derivatives
| Compound | EC₅₀ (μM) | Target |
|---|---|---|
| 6j | 0.2 | HIV-1 gp41 |
| 6k | 0.3 | HIV-1 gp41 |
| 14c | 1.8 | HIV-1 gp41 |
Anticancer and Anti-inflammatory Agents
Bromomethyl-indole derivatives exhibit moderate activity against cancer cell lines (IC₅₀ = 5–10 μM) by modulating tubulin polymerization. The ethyl ester enhances membrane permeability, improving bioavailability relative to carboxylate salts.
Comparative Analysis with Structural Analogs
Bromomethyl vs. Methyl Substituents
Replacing bromomethyl with methyl (CAS No. 1233086-44-6) reduces electrophilicity, rendering the compound inert toward nucleophiles . This limits its utility in conjugation reactions but improves stability for long-term storage.
tert-Butyl vs. Benzyl Esters
Benzyl esters (e.g., tert-butyl 6-(bromomethyl)indole-1-carboxylate) offer alternative protection strategies but require harsher conditions for deprotection .
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